molecular formula C15H11ClN2O2S B8670661 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B8670661
M. Wt: 318.8 g/mol
InChI Key: XSBNGZNVBXGGKC-UHFFFAOYSA-N
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Description

2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety attached to a benzene sulfonamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles like nitric acid or sulfur trioxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antibacterial and anticancer effects .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer a combination of biological activities and chemical reactivity .

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

2-chloro-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H

InChI Key

XSBNGZNVBXGGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (200 mg, 1.38 mmol), 2-chlorobenzenesulfonyl chloride (300 mg, 1.3 mmol) and DMAP (cat.) gave the title compound (250 mg, 58%) after trituration from n-hexane.
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0 (± 1) mol
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200 mg
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300 mg
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Yield
58%

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